Ahr-5333

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von AHR-5333 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Grundstruktur: Die Grundstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kupplung verschiedener aromatischer Verbindungen beinhalten.

Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Hydroxymethyl- und Methoxygruppen werden durch spezifische Reaktionen eingeführt, darunter nukleophile Substitution und Oxidation.

Industrielle Produktionsverfahren für this compound beinhalten die Skalierung des Laborsyntheseprozesses unter gleichzeitiger Sicherstellung der Reinheit und Ausbeute des Endprodukts. Dies beinhaltet typischerweise die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine effiziente und kostengünstige Produktion zu erreichen .

Analyse Chemischer Reaktionen

AHR-5333 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen in ihre entsprechenden reduzierten Formen umzuwandeln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wie Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid und Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene (Chlor, Brom) und Nukleophile (Amine, Alkohole).

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte aromatische Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antiallergy Research

- AHR-5333 is being explored for its therapeutic applications in treating allergic reactions and hypersensitivity conditions. Studies have shown that it effectively inhibits antigen-induced skin hypersensitivity in animal models, such as dogs sensitized to flea antigens . In a controlled study, a dosage of 10 mg/kg significantly reduced skin reactions induced by ascaris antigen .

2. Mechanistic Studies

- The compound's mechanism of action involves the selective inhibition of 5-lipoxygenase activity, leading to decreased production of leukotrienes such as LTB4 and LTC4. In vitro studies have demonstrated that this compound inhibits leukotriene synthesis in stimulated human blood neutrophils with IC50 values indicating effective inhibition .

3. Drug Development

- This compound serves as a model compound for the development of new antiallergy drugs. Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects compared to existing therapies. The compound is part of ongoing research aimed at formulating more effective antihistamines and anti-inflammatory agents.

Data Table: Summary of Key Findings

Case Studies

Case Study 1: Efficacy in Allergic Reactions

In a study involving flea-allergic dogs, this compound was administered at varying doses over five days. The results indicated a dose-dependent inhibition of immediate hypersensitivity reactions, with optimal effects observed at 5 mg/kg/day . This suggests potential for clinical application in veterinary medicine.

Case Study 2: Mechanism Elucidation

Research conducted on human neutrophils demonstrated that this compound effectively inhibits the conversion of arachidonic acid to leukotrienes, confirming its role as a selective 5-lipoxygenase inhibitor. This was evidenced by significant reductions in LTB4 and LTC4 synthesis under controlled conditions .

Wirkmechanismus

AHR-5333 exerts its effects by inhibiting the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation and allergic reactions. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby alleviating allergic symptoms and inflammation . The molecular targets and pathways involved include the inhibition of leukotriene synthesis and modulation of immune cell activity .

Vergleich Mit ähnlichen Verbindungen

AHR-5333 ist im Vergleich zu anderen Antiallergika aufgrund seiner starken und lang anhaltenden Wirkung einzigartig. Es hat sich gezeigt, dass es effektiver ist als mehrere andere Verbindungen, darunter:

- Azatadin

- Ketotifen

- Oxatomid

- Albuterol

- Aminophyllin

- Diphenhydramin

- Theophyllin

Diese Verbindungen unterscheiden sich in ihrem Wirkmechanismus, ihrer Potenz und ihrer Wirkdauer. Die einzigartige Struktur und der Wirkmechanismus von this compound tragen zu seiner überlegenen Wirksamkeit bei der Behandlung allergischer Reaktionen bei .

Biologische Aktivität

Ahr-5333 is a compound that acts as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes, including immune response, cell proliferation, and detoxification. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Aryl Hydrocarbon Receptor (AhR)

AhR is a member of the basic helix-loop-helix (bHLH) transcription factor family. It plays a crucial role in mediating the effects of environmental toxins, such as dioxins and polycyclic aromatic hydrocarbons, by regulating the expression of genes involved in xenobiotic metabolism, inflammation, and cellular growth. Upon activation by ligands like this compound, AhR translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), leading to the transcriptional activation of target genes such as CYP1A1 and CYP1B1 .

This compound has been shown to activate AhR signaling pathways, leading to various biological effects:

- Gene Expression : this compound induces the expression of cytochrome P450 enzymes (CYPs), which are essential for the metabolism of xenobiotics. This activation enhances the detoxification capacity of cells .

- Cell Proliferation : Studies indicate that this compound can influence cell cycle progression by modulating cyclin-dependent kinases (CDKs) and other regulatory proteins .

- Immune Modulation : Ahr activation by this compound may enhance or suppress immune responses depending on the context. For instance, it can promote T cell differentiation while inhibiting excessive inflammatory responses .

Case Studies

- Toxicological Assessment : In a study assessing the biological outcomes of AhR activation in mouse models, researchers found that exposure to this compound resulted in significant changes in serum AhR agonist levels correlating with toxic endpoints such as altered liver function and immune responses .

- Cancer Research : Research has demonstrated that this compound can influence carcinogenesis pathways by modulating gene expression related to cell survival and apoptosis. The compound's ability to activate AhR has been linked to both pro-proliferative and anti-apoptotic effects in cancer cell lines, suggesting its dual role in tumor biology .

Table 1: Effects of this compound on Gene Expression

| Gene Target | Biological Function | Effect of this compound |

|---|---|---|

| CYP1A1 | Xenobiotic metabolism | Upregulated |

| CYP1B1 | Detoxification | Upregulated |

| CDK2 | Cell cycle regulation | Downregulated |

| IL-6 | Inflammation | Variable |

Table 2: Summary of Case Studies on this compound

Eigenschaften

CAS-Nummer |

60284-71-1 |

|---|---|

Molekularformel |

C30H33F2NO4 |

Molekulargewicht |

509.6 g/mol |

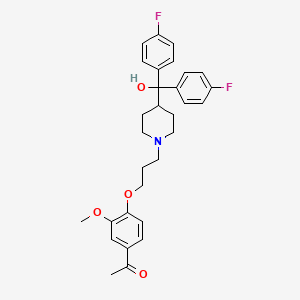

IUPAC-Name |

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |

InChI |

InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3 |

InChI-Schlüssel |

QFUKWQQHSSRPQM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

60284-71-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5333 AHR-5333 Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)- |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.